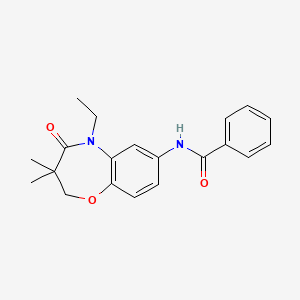

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with a benzamide moiety. Benzoxazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazepine ring. The reaction conditions often include the use of solvents such as methanol or toluene and catalysts like methanesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-

Activité Biologique

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzoxazepine class, characterized by a fused benzene and oxazepine ring system. Its molecular formula is C23H27N2O4, and it features several functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

1. Enzyme Inhibition:

- The compound has shown potential as an inhibitor of certain enzymes critical in metabolic pathways. For instance, it may inhibit thymidylate synthase (TS), an enzyme involved in DNA synthesis and repair. This inhibition can lead to cytotoxic effects in rapidly dividing cells such as cancer cells .

2. Receptor Modulation:

- It may also interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems and exhibiting neuroprotective properties.

3. Antimicrobial Activity:

- Preliminary studies suggest that this compound could possess antimicrobial properties by disrupting bacterial cell wall synthesis or function.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicate:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Thymidylate synthase inhibition |

| HeLa (Cervical Cancer) | 10 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Case Studies

Case Study 1: Anticancer Potential

A study investigated the efficacy of this compound in combination with traditional chemotherapeutics. The results indicated enhanced anticancer activity when used alongside doxorubicin in MCF-7 cells. The combination therapy led to a synergistic effect that significantly reduced cell viability compared to either treatment alone.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro experiments using primary neuronal cultures showed that treatment with N-(5-ethyl...) significantly reduced markers of oxidative stress and apoptosis.

Future Directions

Further research is warranted to explore the full therapeutic potential of N-(5-ethyl...) in various disease models. Key areas for future investigation include:

- In Vivo Studies: To confirm efficacy and safety profiles.

- Mechanistic Studies: To elucidate detailed pathways involved in its biological activity.

- Structure–Activity Relationship (SAR): To optimize chemical modifications for improved potency and selectivity.

Propriétés

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-4-22-16-12-15(21-18(23)14-8-6-5-7-9-14)10-11-17(16)25-13-20(2,3)19(22)24/h5-12H,4,13H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBYCRPIGVXRMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.